2-(2-Ethoxyphenyl)-3-ethylpyrrolidine
Description
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine is a pyrrolidine derivative featuring a 2-ethoxyphenyl substituent at position 2 and an ethyl group at position 3 of the pyrrolidine ring. Pyrrolidines are five-membered heterocyclic amines with diverse applications in medicinal chemistry, particularly as scaffolds for bioactive molecules.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-3-ethylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-3-11-9-10-15-14(11)12-7-5-6-8-13(12)16-4-2/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
FDAUOSFHAKRTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC=CC=C2OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with ethylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as bromine to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include bromine for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Ethoxyphenyl)-3-ethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activities are explored for potential therapeutic applications.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-(2-Ethoxyphenyl)-3-ethylpyrrolidine with structurally related pyrrolidine and pyridine derivatives:
Key Observations :
- Lipophilicity : The ethoxy group in the target compound confers higher LogP (2.8–3.2) compared to methoxy (1.5–2.0) or chloro (2.5–2.9) substituents, suggesting enhanced blood-brain barrier penetration .
- Bioactivity: Pyridine derivatives with chloro and substituted phenyl groups (e.g., 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine) exhibit anticancer and antimicrobial properties, likely due to electron-withdrawing effects enhancing target binding . The target compound’s ethoxy group, being electron-donating, may favor different biological targets, such as neurotransmitter receptors .
Bioactivity and Therapeutic Potential
- Antimicrobial Activity: Chloro-substituted pyrrolidines and pyridines (e.g., and ) show moderate-to-strong activity against Gram-positive bacteria, attributed to membrane disruption or enzyme inhibition .
- Anticancer Potential: Pyridine derivatives with chloro and aryl groups (e.g., Chen et al., 2006) inhibit topoisomerase II, while ethyl-substituted pyrrolidines could modulate kinase pathways due to steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
